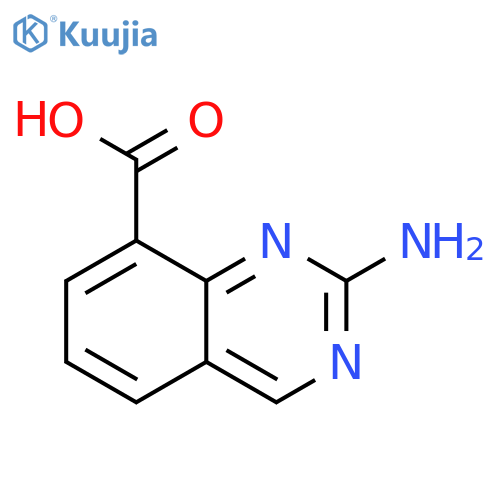Cas no 2138564-87-9 (2-Aminoquinazoline-8-carboxylic Acid)

2138564-87-9 structure
商品名:2-Aminoquinazoline-8-carboxylic Acid
2-Aminoquinazoline-8-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 8-Quinazolinecarboxylic acid, 2-amino-
- 2-Aminoquinazoline-8-carboxylic Acid
-
- インチ: 1S/C9H7N3O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)(H2,10,11,12)
- InChIKey: MKPMUKUAQUTMGV-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC=C2C(O)=O)=CN=C1N
2-Aminoquinazoline-8-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162526-5000mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 5000mg |
$2110.0 | 2023-10-03 | ||
| Enamine | EN300-1162526-0.25g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1162526-50mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 50mg |
$612.0 | 2023-10-03 | ||
| Enamine | EN300-1162526-1000mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 1000mg |
$728.0 | 2023-10-03 | ||
| Enamine | EN300-1162526-10.0g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1162526-100mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 100mg |
$640.0 | 2023-10-03 | ||
| Enamine | EN300-1162526-0.1g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1162526-1.0g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1162526-2500mg |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 2500mg |
$1428.0 | 2023-10-03 | ||
| Enamine | EN300-1162526-0.5g |
2-aminoquinazoline-8-carboxylic acid |
2138564-87-9 | 0.5g |
$699.0 | 2023-06-08 |
2-Aminoquinazoline-8-carboxylic Acid 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
2138564-87-9 (2-Aminoquinazoline-8-carboxylic Acid) 関連製品
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
